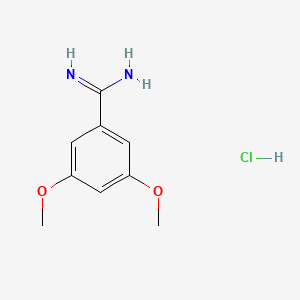

3,5-Dimethoxy-benzamidine hydrochloride

説明

Overview of Amidine Compounds in Biomedical Science

Amidines are a class of organic compounds characterized by the functional group RC(=NR)NR₂, making them the imine analogues of amides. Current time information in London, GB.wikipedia.org They are among the strongest uncharged bases because protonation occurs at the sp²-hybridized nitrogen, allowing the positive charge to be delocalized across both nitrogen atoms. wikipedia.org This high basicity is a key feature influencing their interaction with biological targets.

In biomedical science, the amidine moiety is a significant pharmacophore, a molecular feature responsible for a drug's pharmacological activity. mdpi.com This structural motif is present in a wide array of therapeutic agents investigated for numerous applications. wikipedia.orgnih.gov Researchers have incorporated the amidine group into various molecular scaffolds to develop agents with antibacterial, antifungal, and antiparasitic properties. nih.govnih.govdocumentsdelivered.com Aromatic amidines, in particular, have been widely studied as inhibitors of serine proteases, enzymes that play a role in conditions like thrombosis and inflammation. nih.govtandfonline.com The amidine group can mimic the side chains of amino acids such as arginine or lysine (B10760008), enabling it to bind to the active sites of these enzymes. tandfonline.com

The diverse applications of amidine-containing compounds have made them a subject of sustained interest in drug discovery and medicinal chemistry. mdpi.comnih.gov

Table 1: Examples of Amidine-Containing Compounds in Biomedical Research

| Compound | Area of Research | Primary Function |

|---|---|---|

| Pentamidine (B1679287) | Antiparasitic | Treatment of leishmaniasis and African trypanosomiasis. nih.gov |

| Benzamidine (B55565) | Enzyme Inhibition | Reversible competitive inhibitor of trypsin and other serine proteases. wikipedia.org |

| Imidocarb | Antiprotozoal | Used in veterinary medicine to treat infections in cattle. wikipedia.org |

| Xylamidine | Receptor Antagonist | Investigated as an antagonist for the 5HT2A receptor. wikipedia.org |

Significance of Dimethoxy Substitutions in Benzamidine Structures for Research

The substitution pattern on a phenyl ring can profoundly influence a molecule's biological activity, and the presence of methoxy (B1213986) (-OCH₃) groups is a common strategy in medicinal chemistry to modulate a compound's properties. nih.govnih.gov Methoxy groups are electron-donating, which can alter the electronic environment of the aromatic ring and influence how the molecule interacts with its biological target. nih.gov

The placement of two methoxy groups at the 3 and 5 positions of a benzamidine structure is significant for several reasons in a research context:

Modulation of Binding Affinity: The methoxy groups can occupy hydrophobic pockets within a protein's binding site, potentially increasing the compound's potency and selectivity for its target. nih.gov Studies on related structures, such as 3,5-dimethoxy-substituted 2-aminopyridines, have shown that this substitution can strike a balance between potency and selectivity for certain protein kinases. acs.org

Influence on Pharmacokinetics: As an alkoxy group, the methoxy substituent can affect the metabolic stability of a compound. nih.gov It can be a site for metabolic reactions, such as O-dealkylation, which in turn influences the molecule's duration of action and elimination from the body. nih.gov

Conformational Effects: The size and position of the methoxy groups can influence the rotational freedom around the bond connecting the phenyl ring to the amidine group, potentially locking the molecule into a specific conformation that is more favorable for binding to a receptor or enzyme. acs.org

Research into various classes of compounds, from anticancer agents to central nervous system ligands, has explored how dimethoxy and trimethoxy substitutions can enhance biological activity, indicating the general importance of this substitution pattern in designing molecules for scientific investigation. nih.govresearchgate.netnih.gov

Historical Context of 3,5-Dimethoxy-benzamidine (B1622462) Hydrochloride in Chemical and Biological Investigations

While a detailed, independent history of 3,5-Dimethoxy-benzamidine hydrochloride is not extensively documented in seminal publications, its emergence can be understood within the broader history of amidine synthesis and the investigation of substituted benzamidines.

The foundational method for synthesizing amidines is the Pinner reaction, first reported by Adolf Pinner in 1877. wikipedia.orgdrugfuture.com This reaction involves the acid-catalyzed addition of an alcohol to a nitrile, forming an imino ester salt (a Pinner salt), which is then treated with ammonia (B1221849) to yield the corresponding amidine hydrochloride. wikipedia.orgresearchgate.netorganic-chemistry.org This classical method has remained one of the most practical and widely used routes for preparing unsubstituted and substituted amidines for over a century. researchgate.net The synthesis of this compound would typically proceed from the corresponding 3,5-dimethoxybenzonitrile (B100136) via this established reaction pathway.

The scientific investigation into the biological activities of aromatic amidines gained significant momentum in the late 1930s and early 1940s. nih.gov This era saw the discovery that aromatic diamidines, such as pentamidine, were effective against parasitic diseases. nih.gov Following this, research expanded to explore a wide range of substituted benzamide (B126) and benzamidine derivatives for various therapeutic applications, including as dopaminergic agents and enzyme inhibitors. tandfonline.comnih.gov The synthesis of specific analogues, like this compound, represents a logical step in these structure-activity relationship (SAR) studies, where researchers systematically modify a core structure to understand how different functional groups affect its biological profile.

Structure

3D Structure of Parent

特性

IUPAC Name |

3,5-dimethoxybenzenecarboximidamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O2.ClH/c1-12-7-3-6(9(10)11)4-8(5-7)13-2;/h3-5H,1-2H3,(H3,10,11);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYCNBCYWSLQCFS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)C(=N)N)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40486480 | |

| Record name | 3,5-Dimethoxy-benzamidine HCl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40486480 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61416-81-7 | |

| Record name | 3,5-Dimethoxy-benzamidine HCl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40486480 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Derivatization for Research Applications

Advanced Synthesis Strategies for 3,5-Dimethoxy-benzamidine (B1622462) Hydrochloride

The preparation of 3,5-Dimethoxy-benzamidine hydrochloride can be approached through several synthetic routes, ranging from classical methods to more novel, optimized procedures designed to enhance yield, purity, and environmental compatibility.

The Pinner reaction is a classical and widely recognized method for synthesizing amidines from nitriles and alcohols in the presence of an acid catalyst. wikipedia.orgorgsyn.org Traditionally, this reaction involves passing anhydrous hydrogen chloride gas through a solution of the nitrile (e.g., 3,5-dimethoxybenzonitrile) in an alcohol. orgsyn.orgd-nb.info The resulting intermediate, an imino ester hydrochloride (Pinner salt), is then treated with ammonia (B1221849) or an amine to form the final amidine hydrochloride. wikipedia.orgorgsyn.org

However, the use of gaseous HCl presents significant handling challenges. google.com Research has focused on optimizing this process by replacing hazardous reagents with safer, more efficient alternatives. One significant improvement involves the use of a 4N-HCl solution in cyclopentyl methyl ether (CPME), which allows for the direct isolation of the crystalline imidate hydrochloride product by simple filtration, streamlining the procedure. researchgate.net Further optimizations have explored the use of various Lewis acids to catalyze the reaction, which can lead to improved yields under milder conditions. d-nb.infonih.gov For instance, hafnium(IV) triflate has been shown to be effective, although its cost can be a drawback. nih.gov The choice of solvent and catalyst is crucial, as water has been shown to be detrimental to the reaction, and catalytic amounts of some Lewis acids may lead to unsatisfactory yields. nih.gov

| Catalyst/Reagent | Solvent | Key Advantage/Finding | Reference |

|---|---|---|---|

| Anhydrous HCl (gas) | Ethanol | Classical method, forms imido ether hydrochloride intermediate. | orgsyn.org |

| Hafnium(IV) triflate | Acetonitrile (used as solvent) | Lewis acid-promoted reaction; achieved 72% yield with stoichiometric catalyst. | nih.gov |

| 4N-HCl in CPME | CPME | Improved safety and operational simplicity; allows direct product isolation by filtration. | researchgate.net |

| Reduced Zn powder / Acetic Acid | Isopropanol | Used for the reduction of the benzamidoxime (B57231) intermediate to the final amidine. | patsnap.com |

Beyond the Pinner reaction, alternative synthetic pathways have been developed. A prominent two-step method involves the initial conversion of a benzonitrile (B105546) derivative to its corresponding benzamidoxime. google.compatsnap.com This is typically achieved by reacting the nitrile with hydroxylamine (B1172632) hydrochloride in the presence of a base, such as potassium carbonate or sodium hydroxide. google.compatsnap.com The resulting benzamidoxime is then reduced to the benzamidine (B55565). This reduction can be performed using various catalytic hydrogenation methods, for example, with a Raney Ni or Pd/C catalyst, or with reducing agents like zinc powder in acetic acid. google.compatsnap.com This approach avoids the direct use of anhydrous HCl gas.

Another novel strategy involves the direct amidation of alcohols with nitriles using molecular iodine as a catalyst under solvent-free conditions. nih.gov This method proceeds through dehydration and tautomerization, with the reactivity depending on the stability of the cationic intermediate formed from the alcohol. nih.gov Furthermore, methods utilizing organometallic reagents, such as the reaction of nitriles with N-magnesium halides derived from amines, have also been explored for amidine synthesis. wmich.edu

Benzamidine hydrochloride is a valuable building block in heterocyclic chemistry, particularly for the synthesis of pyrimidine (B1678525) derivatives, which are scaffolds of significant pharmacological interest. researchgate.net There is a growing emphasis on developing green and sustainable methods for these syntheses. researchgate.net

Eco-friendly approaches often involve multi-component reactions under solvent-free or aqueous conditions, minimizing waste and avoiding hazardous organic solvents. nih.gov For example, pyrimidine rings can be constructed through the condensation of benzamidine hydrochloride with compounds like chalcones, dicyandiamide, or cinnamaldehyde. researchgate.net Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool, often leading to dramatically reduced reaction times, higher yields, and cleaner reactions compared to conventional heating. rsc.org The use of recyclable catalysts, such as nanoparticles or green organocatalysts like guanidine (B92328) hydrochloride, further enhances the environmental credentials of these synthetic protocols. nih.govrsc.org

Derivatization of this compound

The derivatization of the core this compound structure is a key strategy for exploring its potential in research applications, particularly in drug discovery and chemical biology.

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how specific structural features of a molecule contribute to its biological activity. By systematically modifying a lead compound like 3,5-Dimethoxy-benzamidine, researchers can identify key interactions with biological targets and optimize properties like potency and selectivity. nih.gov

For 3,5-Dimethoxy-benzamidine, derivatization could involve several strategies. The amidine group itself can be N-substituted with various alkyl or aryl groups. organic-chemistry.org The aromatic ring provides another site for modification, where additional functional groups could be introduced or the existing methoxy (B1213986) groups could be altered. The goal is to generate a library of analogues that can be screened for biological activity. nih.gov For example, in the development of novel antibacterial agents, a core scaffold like cis-3,5-diamino-piperidine was systematically functionalized to probe interactions with the bacterial ribosome, demonstrating the power of SAR in optimizing target binding. nih.gov

| Compound | R1 (N-substituent) | R2 (Ring-substituent) | Hypothetical Activity (IC50) |

|---|---|---|---|

| Parent | -H | 3,5-dimethoxy | 10 µM |

| Derivative A | -CH3 | 3,5-dimethoxy | 15 µM |

| Derivative B | -Benzyl | 3,5-dimethoxy | 5 µM |

| Derivative C | -H | 3-methoxy, 5-ethoxy | 8 µM |

| Derivative D | -H | 3,5-dihydroxy | 50 µM |

A significant challenge with amidine-containing compounds is their low oral bioavailability. turkjps.org This is because the amidine group is basic and exists in a protonated, cationic form at physiological pH, which hinders its ability to cross biological membranes. turkjps.org A well-established strategy to overcome this limitation is the "amidoxime-for-amidine" prodrug approach. google.comnuph.edu.ua

An amidoxime (B1450833), or N-hydroxy-benzamidine, is a less basic, uncharged derivative that can be more readily absorbed. google.com The synthesis of the amidoxime prodrug of 3,5-Dimethoxy-benzamidine would typically involve the reaction of 3,5-dimethoxybenzonitrile (B100136) with hydroxylamine. turkjps.org Once absorbed, the amidoxime is metabolically converted in vivo back to the active amidine by enzymes such as the mitochondrial amidoxime-reducing component (mARC). nuph.edu.ua This strategy has been successfully applied to various pharmacologically active amidines to improve their pharmacokinetic profiles. google.comnuph.edu.ua

Functionalization for Bioconjugation and Probe Development

The functionalization of benzamidine derivatives is a key strategy for developing molecular probes and for bioconjugation, the process of linking molecules to biological targets like proteins. The benzamidine moiety itself is a well-known inhibitor of serine proteases, such as trypsin, by forming a salt bridge with key aspartate residues in the active site. rsc.orgemma-project.org This inherent binding affinity makes it an excellent starting point for designing targeted probes.

For bioconjugation, the 3,5-dimethoxy-benzamidine structure can be chemically modified to attach reporter groups (like fluorophores) or linkers for attachment to larger molecules. While the amidine group is crucial for target binding, it is generally not directly modified. Instead, functionalization typically occurs at other positions on the aromatic ring. This can be achieved by introducing reactive handles, such as carboxyl groups or amines, onto the benzamidine scaffold during its synthesis. These handles can then be used for coupling reactions. For instance, a carboxylated benzamidine derivative can be coupled to an amine-containing molecule (like a protein's lysine (B10760008) residue) using standard carbodiimide (B86325) chemistry (e.g., with EDC/NHS). nih.govresearchgate.net

The development of probes for biological imaging or assays often involves similar strategies. A fluorescent dye can be conjugated to the benzamidine scaffold, creating a probe that localizes to and reports on the activity of target proteases. The 3,5-dimethoxy substitution pattern can influence the compound's pharmacokinetic properties and may be retained to optimize binding or solubility.

Table 1: General Strategies for Benzamidine Functionalization

| Functionalization Strategy | Reactive Group Introduced | Purpose | Example Application |

|---|---|---|---|

| Aromatic Substitution | -COOH, -NH2, -SH | Provides a handle for subsequent coupling reactions. | Coupling to protein lysine or cysteine residues via amide or maleimide (B117702) chemistry. nih.gov |

| Linker Attachment | Polyethylene glycol (PEG) chains | Improves solubility and pharmacokinetic properties. researchgate.net | Creating drug-conjugates with enhanced stability and circulation time. |

| Reporter Group Conjugation | Fluorophores, Biotin | Enables detection and visualization of the target. | Development of fluorescent probes for enzyme activity assays. |

Exploration of Heterocyclic Hybrids (e.g., s-triazine, benzimidazole) Incorporating Dimethoxy-benzamidine Motifs

Molecular hybridization, which involves combining two or more pharmacophores into a single molecule, is a widely used strategy in drug design to create compounds with enhanced affinity or novel activity. The 3,5-dimethoxy-benzamidine motif has been incorporated into various heterocyclic systems, notably s-triazines and benzimidazoles.

s-Triazine Hybrids: The symmetrical 1,3,5-triazine (B166579) (s-triazine) ring is a versatile scaffold in medicinal chemistry due to its unique structure and the ability to sequentially substitute its three reactive sites. nih.govresearchgate.net The most common starting material is cyanuric chloride (2,4,6-trichloro-1,3,5-triazine), where the chlorine atoms can be replaced by nucleophiles in a controlled, stepwise manner by adjusting the reaction temperature. mdpi.com

The synthesis of s-triazine hybrids incorporating a dimethoxy-phenyl moiety often starts with 2-chloro-4,6-dimethoxy-1,3,5-triazine (B118884) or involves the reaction of cyanuric chloride with dimethoxy-substituted nucleophiles. mdpi.comresearchgate.net For example, a dimethoxy-substituted aniline (B41778) or amine can be reacted with cyanuric chloride at a low temperature (0-5°C) to replace one chlorine atom. Subsequent reactions with other nucleophiles at room temperature and then at elevated temperatures (e.g., 80-100°C) can introduce different substituents at the remaining two positions, leading to a diverse library of hybrid molecules. nih.gov While direct use of 3,5-dimethoxy-benzamidine as a nucleophile in this sequence is less common, related structures like 3,5-dimethoxyaniline (B133145) are frequently used to install the desired phenyl motif. The resulting hybrid molecules can then be further modified to introduce the amidine functionality. Studies have explored the synthesis of various hybrid dimethoxy pyrazole (B372694) 1,3,5-triazine derivatives for potential therapeutic applications. nih.gov

Table 2: Synthesis of Substituted s-Triazine Derivatives

| Starting Material | Key Reagents | Reaction Conditions | Product Type | Reference |

|---|---|---|---|---|

| Cyanuric Chloride | Nucleophile 1 (e.g., amine, alcohol) | 0-5°C | Monosubstituted triazine | mdpi.com |

| Monosubstituted triazine | Nucleophile 2 | Room Temperature | Disubstituted triazine | mdpi.com |

| Disubstituted triazine | Nucleophile 3 | 80-100°C | Trisubstituted triazine | nih.gov |

| 2-chloro-4,6-dimethoxy-1,3,5-triazine | Tertiary amines | Mild conditions | 2-dialkyl(aryl)amino-4,6-dimethoxy-1,3,5-triazines | researchgate.net |

Benzimidazole (B57391) Hybrids: The benzimidazole core is a privileged structure in medicinal chemistry, found in numerous FDA-approved drugs. nih.govdoi.org The most common synthetic route is the Phillips-Ladenburg reaction, which involves the condensation of an o-phenylenediamine (B120857) with a carboxylic acid or its derivatives (like aldehydes) under acidic and/or high-temperature conditions. researchgate.net

To create a benzimidazole hybrid incorporating the 3,5-dimethoxyphenyl motif, one would typically condense an o-phenylenediamine with 3,5-dimethoxybenzoic acid or 3,5-dimethoxybenzaldehyde. researchgate.net This directly attaches the desired substituted phenyl ring at the 2-position of the benzimidazole core. The amidine group can be part of a substituent on the o-phenylenediamine starting material, or it can be introduced in a later step. An alternative, transition-metal-free method involves the intramolecular cyclization of an N-(2-iodoaryl)benzamidine in the presence of a base like K₂CO₃ in water, which can yield benzimidazole derivatives in moderate to high yields. nih.gov The design and synthesis of novel benzimidazole hybrids are an active area of research for developing new therapeutic agents. nih.govrsc.org

Table 3: Common Synthetic Routes to Benzimidazole Hybrids

| Method | Key Reactants | Typical Conditions | Product | Reference |

|---|---|---|---|---|

| Phillips-Ladenburg Condensation | o-phenylenediamine, 3,5-dimethoxybenzaldehyde | Acid catalysis (e.g., HCl), high temperature or oxidant | 2-(3,5-Dimethoxyphenyl)-1H-benzo[d]imidazole | researchgate.net |

| Intramolecular Cyclization | N-(2-iodoaryl)-3,5-dimethoxybenzamidine | K₂CO₃, water, 100°C | 2-(3,5-Dimethoxyphenyl)-1H-benzo[d]imidazole | nih.gov |

| One-Pot Condensation | o-phenylenediamine, substituted aromatic aldehyde | ZnFe₂O₄ nano-catalyst, ultrasonic irradiation | Substituted benzimidazoles | doi.org |

Molecular Mechanisms and Enzyme Interaction Studies

Enzyme Inhibition by 3,5-Dimethoxy-benzamidine (B1622462) Hydrochloride

3,5-Dimethoxy-benzamidine hydrochloride belongs to the class of benzamidine (B55565) derivatives, which are well-recognized as inhibitors of various enzymes, particularly serine proteases. The strategic placement of the two methoxy (B1213986) groups on the benzene (B151609) ring modifies the compound's physicochemical properties, such as hydrophobicity and electron distribution, which in turn influences its interaction with enzyme active sites. Research into substituted benzamidines aims to understand these structure-activity relationships to develop more potent and selective inhibitors. nih.gov

Benzamidine and its derivatives are classic competitive inhibitors of trypsin-like serine proteases, enzymes characterized by a key serine residue in their active site. scielo.brmdpi.com They function by mimicking the structure of arginine or lysine (B10760008), the natural substrates for these enzymes. The positively charged amidine group of the inhibitor forms a salt bridge with the negatively charged aspartate residue (Asp189) at the base of the enzyme's S1 specificity pocket, while the benzene ring engages in hydrophobic interactions. scielo.br

A study analyzing a series of substituted benzamidines against human serine proteases—trypsin, thrombin, and plasmin—found that the nature of the substituent significantly impacts inhibitory activity. nih.gov For plasmin, inhibition was found to be affected by both the electron-donating properties and the hydrophobicity of the substituent. nih.gov Thrombin's interaction with benzamidine inhibitors was primarily influenced by the hydrophobicity of the substituent group. nih.gov Meanwhile, trypsin displayed a more complex interaction that was dependent on the molar refractivity and molecular weight of the substituents. nih.gov

While specific inhibition constants for the 3,5-dimethoxy derivative were not detailed in the provided sources, the inhibitory constants (Ki) for the parent compound, benzamidine, have been established and serve as a crucial baseline.

| Enzyme | Inhibitor | Inhibition Constant (Ki) | Inhibition Type |

|---|---|---|---|

| Trypsin-like Protease (from A. gemmatalis) | Benzamidine | 11.2 µM | Competitive |

| Plasmin | Benzamidine | 32 µM to 1074 µM (range for various derivatives) | Competitive |

Data derived from studies on benzamidine and its derivatives. scielo.brnih.gov

Factor Xa (FXa) is a critical serine protease in the coagulation cascade, making it a prime target for anticoagulant therapies. nih.gov Benzamidine-based structures serve as a foundational scaffold for the design of potent and selective FXa inhibitors. bmglabtech.com Research in this area focuses on modifying the benzamidine core to optimize interactions with the enzyme's active site. bmglabtech.com

Structural studies comparing various benzamidine-based inhibitors have shown that compounds effective against Factor Xa often adopt an extended conformation. This allows the inhibitor to occupy the S3/S4 sub-pockets of the enzyme, where both hydrophobic and electrostatic interactions can stabilize the inhibitor-enzyme complex. bmglabtech.com The design of such inhibitors often involves replacing one of the basic groups of a bis-benzamidine structure with a less basic or non-basic group to improve properties like oral bioavailability and selectivity over other proteases like thrombin. nih.gov The development of this compound aligns with the strategy of exploring substitutions on the phenyl ring to modulate binding affinity and selectivity for Factor Xa.

The interaction between an inhibitor and an enzyme is a dynamic process involving association and dissociation events. nih.govnih.gov Benzamidine is known to be a reversible, competitive inhibitor of serine proteases. scielo.br This means it binds to the active site of the enzyme, preventing the substrate from binding, but this binding is non-covalent and can be reversed.

Molecular dynamics simulations have provided a detailed reconstruction of the binding process between benzamidine and trypsin. These studies reveal that the binding is not a simple one-step event but involves the ligand initially interacting with the enzyme's surface and then "rolling" through several metastable states before settling into the final, stable bound pose in the S1 pocket. The final binding is stabilized by a strong interaction between the amidine group and the Asp189 residue. The calculated standard free energy of binding for the benzamidine-trypsin complex is approximately -5.2 kcal/mol, which is close to the experimentally determined value of -6.2 kcal/mol. This detailed understanding of the binding pathway for benzamidine provides a framework for predicting how substitutions, such as the 3,5-dimethoxy groups, would alter the kinetics and thermodynamics of the interaction.

Based on a review of available scientific literature, no significant research findings were identified regarding the inhibitory or modulatory effects of this compound on cyclooxygenase (COX-1 and COX-2) enzymes.

A review of the scientific literature did not yield significant studies or data concerning the interaction of this compound with acetylcholinesterase (AChE) or butyrylcholinesterase (BChE).

Following a review of published research, there is no significant information available detailing the inhibition of DNA polymerases or DNA replication processes by this compound.

Targeting Mycolactone-Associated Enzymes

Research into the direct interaction of this compound with enzymes associated with mycolactone, the virulence-conferring macrolide toxin produced by Mycobacterium ulcerans, is not extensively documented in publicly available scientific literature. nih.govresearchgate.netmdpi.com Mycolactone is known to be a key factor in the pathogenesis of Buruli ulcer, exerting cytotoxic and immunosuppressive effects. nih.govmdpi.comnih.govplos.org While studies have focused on identifying inhibitors for various mycobacterial enzymes, such as serine hydrolases in M. tuberculosis, a specific link or targeted inhibition of mycolactone-associated enzymes by this compound has not been established. nih.gov

Molecular Docking and Computational Chemistry for Mechanism Elucidation

Computational methods are essential in modern drug discovery for predicting how a ligand, such as a benzamidine derivative, will interact with its target protein. These in silico techniques provide insights into binding affinity and mechanism of action before costly and time-consuming synthesis and biological testing are undertaken. nih.govmdpi.com

Predictive modeling, particularly molecular docking, is a computational technique used to forecast the preferred orientation and binding affinity of one molecule to a second when they form a stable complex. nih.govugm.ac.id This method is instrumental in identifying novel compounds and elucidating structure-activity relationships (SAR). nih.gov

In the context of developing inhibitors for specific protein targets, predictive modeling can guide the modification of chemical scaffolds to enhance potency. For example, in the optimization of inhibitors for WD Repeat Domain 5 (WDR5), a structure-based design approach led to the exploration of various substituents on a lead compound. Modeling suggested that specific substitutions on a benzyl (B1604629) group could improve binding affinity. Subsequent synthesis and testing confirmed these predictions, with derivatives featuring a 3,5-dimethoxy substitution showing potent binding affinities. nih.gov This process highlights how predictive modeling can successfully guide the rational design of potent enzyme inhibitors.

Structure-Based Drug Design (SBDD) is a powerful strategy in medicinal chemistry that relies on the three-dimensional structural information of a biological target, typically a protein or enzyme, to design effective inhibitors. nih.govnih.govresearchgate.net The benzamidine moiety is a well-known structural motif that acts as a reversible competitive inhibitor of serine proteases, such as trypsin, by mimicking the binding of arginine. wikipedia.orgbio-world.com This inherent ability makes the benzamidine scaffold an excellent starting point for SBDD.

The principles of SBDD have been successfully applied to develop inhibitors for complex targets beyond proteases. A key example is the development of antagonists for the WDR5 protein. nih.govnih.govbohrium.com WDR5 has distinct binding pockets, such as the WDR5-interaction (WIN) site, which is a deep cavity that binds to arginine-containing motifs in partner proteins. nih.gov By understanding the architecture of this site through X-ray crystallography, medicinal chemists can design scaffolds that fit within this pocket and disrupt these critical protein-protein interactions. The development of potent WDR5 inhibitors often involves optimizing a core scaffold, such as a dihydroisoquinolinone, with various chemical groups to maximize interactions with the protein, a strategy that led to the identification of the highly effective 3,5-dimethoxybenzyl group. nih.gov

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling approach that aims to find a mathematical correlation between the chemical structures of a series of compounds and their biological activities. archivepp.comunair.ac.id By analyzing how variations in physicochemical properties (such as lipophilicity, electronic properties, and steric factors) affect a molecule's potency, QSAR models can predict the activity of new, unsynthesized compounds and guide lead optimization. researchgate.netnih.gov

The benzamidine scaffold and its derivatives have been subjects of QSAR studies to understand their inhibitory mechanisms against various enzymes. archivepp.comresearchgate.net Such analyses have been applied to sets of benzamidine derivatives to build robust models that explain their inhibitory activity against targets like thrombin. researchgate.net In a related context, 3D-QSAR models have been generated for N-substituted benzimidazole (B57391) carboxamides—structurally related heterocyclic compounds—to explore the molecular properties that most significantly influence their biological activities, such as antioxidant capacity. nih.gov These studies underscore the utility of QSAR in systematically exploring how structural modifications to a core scaffold, like benzamidine or benzimidazole, can enhance a desired biological effect. nih.govnih.gov

Protein-Protein Interaction Modulation

Modulating protein-protein interactions (PPIs) represents a promising frontier in therapeutic development for diseases driven by aberrant cellular signaling pathways.

WD Repeat Domain 5 (WDR5) is a highly conserved scaffolding protein that is a core component of multiple protein complexes, including the MLL/SET family of histone methyltransferases. nih.gov By bringing different proteins together, WDR5 plays a crucial role in epigenetic regulation and gene transcription. Its overexpression has been linked to poor clinical outcomes in various cancers, including those driven by the MYC oncogene, making it an attractive therapeutic target. nih.govnih.govpatsnap.com

The function of WDR5 is largely mediated through two key binding surfaces: the WBM site and the WIN site. nih.govresearchgate.net The WIN site, in particular, is a deep arginine-binding pocket that tethers WDR5 to chromatin by interacting with partner proteins. nih.govnih.gov Small molecules designed to bind to this WIN site can act as competitive inhibitors, displacing WDR5 from chromatin and disrupting its oncogenic functions. nih.gov

Structure-based optimization efforts have led to the development of highly potent WDR5 WIN site inhibitors. In one such study, researchers modified a dihydroisoquinolinone bicyclic core. They discovered that substitutions at the 3-position of a benzyl group significantly impacted antiproliferative activity. The data below shows that while 3-chloro and 3-methyl analogs were less effective, the introduction of a 3-methoxy group resulted in compounds with significantly improved cytotoxicity in WDR5-sensitive cells (MV4;11) versus insensitive cells (K562), indicating a mechanism driven by on-target WDR5 inhibition. nih.gov

| Compound | Substitution (R) | MV4;11 GI50 (µM) | K562 GI50 (µM) | Selectivity Index (K562/MV4;11) |

|---|---|---|---|---|

| Analog 1 | 3-Cl | 0.62 | >10 | >16 |

| Analog 2 | 3-Me | 0.43 | >10 | >23 |

| Compound 13 | 3-OMe | 0.088 | >10 | >114 |

Further optimization of WDR5 inhibitors has explored the impact of multiple methoxy groups. A separate study focusing on a different scaffold identified that a derivative with a 3,5-dimethoxybenzyl unit achieved picomolar binding affinity, underscoring the significant contribution of this substitution pattern to potent WDR5 inhibition.

Displacement of Protein Complexes from Chromatin

The direct impact of this compound on the displacement of protein complexes from chromatin is a specialized area of research with limited publicly available data. While the broader class of benzamidine derivatives is known for its interaction with various enzymes, specific studies detailing the chromatin-related activities of the 3,5-dimethoxy variant are not extensively documented in scientific literature. However, insights can be drawn from the known molecular interactions of related benzamidine compounds, which suggest potential, albeit unconfirmed, mechanisms by which it might influence the chromatin landscape.

Benzamidine and its derivatives are well-established as competitive inhibitors of serine proteases, a large family of enzymes that cleave peptide bonds in proteins. wikipedia.orgtargetmol.comcaymanchem.com These proteases play crucial roles in a multitude of cellular processes, some of which are integral to chromatin dynamics and gene regulation. By inhibiting these enzymes, benzamidine-containing compounds can indirectly affect the stability and function of protein complexes associated with chromatin.

A notable study on a structurally related bisbenzamidine derivative, pentamidine (B1679287), offers a potential glimpse into how such compounds might interact with the chromatin-modifying machinery. Research has shown that pentamidine can repress the DNA damage response by inhibiting the acetylation of histone H2A. nih.gov This effect was linked to the inhibition of the histone acetyltransferase (HAT) Tip60. nih.gov Histone acetylation is a key epigenetic modification that generally leads to a more open chromatin structure, facilitating the binding of transcription factors and other regulatory proteins. By inhibiting a HAT enzyme like Tip60, a compound could theoretically lead to a more condensed chromatin state, which might result in the displacement of certain protein complexes.

The study on pentamidine revealed that it not only inhibited the MRE11 nuclease and ATM kinase activity in vitro but also reduced the accumulation of key DNA damage response proteins, such as gamma-H2AX and NBS1, at sites of DNA double-strand breaks in vivo. nih.gov Furthermore, pentamidine was found to decrease homologous recombination (HR) activity, a critical DNA repair pathway. nih.gov The inhibition of Tip60 acetyltransferase activity by pentamidine was proposed as a key mechanism underlying these observations. nih.gov

While these findings on pentamidine are significant, it is crucial to emphasize that they cannot be directly extrapolated to this compound without specific experimental verification. The presence and position of the dimethoxy groups on the benzene ring could significantly alter the compound's binding affinity and specificity for various enzyme targets, including histone acetyltransferases.

Biological Activities and Pharmacological Investigations

Anti-inflammatory Research

The anti-inflammatory potential of compounds is often assessed by their ability to modulate key pathways involved in the inflammatory response. For derivatives related to 3,5-Dimethoxy-benzamidine (B1622462), research has centered on their interaction with enzymes like cyclooxygenases (COX).

Inhibition of Inflammatory Mediators (e.g., iNOS, COX-2 mRNA and protein expression)

Inflammation is a complex biological response involving various mediators, including nitric oxide (NO) produced by inducible nitric oxide synthase (iNOS) and prostaglandins (B1171923) synthesized by cyclooxygenase-2 (COX-2). medchemexpress.comresearchgate.net The inhibition of these two enzymes is a primary goal for many anti-inflammatory drugs. medchemexpress.com

While specific studies on 3,5-Dimethoxy-benzamidine hydrochloride's direct inhibition of iNOS and COX-2 expression are not extensively detailed, research on structurally analogous compounds provides significant insights. The 3,4,5-trimethoxybenzyl moiety, which is closely related to the 3,5-dimethoxy substitution pattern, has been identified in compounds designed as selective COX-2 inhibitors. mdpi.com The anti-inflammatory effects of such compounds are often attributed to their ability to suppress the expression of pro-inflammatory cytokines and inhibit signaling pathways like NF-κB and MAPKs, which are crucial for the transcription of iNOS and COX-2 genes. medchemexpress.com Studies on other substituted benzimidazole (B57391) and pyrazoline derivatives confirm that targeting these pathways is a viable strategy for producing anti-inflammatory effects. researchgate.netnih.govnih.gov

Comparative Studies with Standard Anti-inflammatory Agents

To validate the efficacy of new therapeutic candidates, their performance is typically benchmarked against established non-steroidal anti-inflammatory drugs (NSAIDs). In studies involving compounds with structural similarities to this compound, comparisons are frequently made with drugs like ibuprofen (B1674241), diclofenac, and the selective COX-2 inhibitor, celecoxib. nih.gov

Research has shown that conjugating common NSAIDs such as ibuprofen and ketoprofen (B1673614) with a 3,4,5-trimethoxybenzyl alcohol moiety can significantly enhance their anti-inflammatory activity. mdpi.comnih.gov In a carrageenan-induced rat paw edema model, a standard in vivo test for inflammation, a ketoprofen derivative featuring this moiety demonstrated a 91% reduction in edema, compared to a 47% reduction by ketoprofen alone. mdpi.comnih.gov Furthermore, this new derivative exhibited 94% inhibition of the COX-2 enzyme, far exceeding the 49% inhibition by the parent drug. mdpi.comnih.gov These findings suggest that the inclusion of a dimethoxy or trimethoxy-substituted benzyl (B1604629) group can lead to more potent and potentially more selective anti-inflammatory agents than existing standard treatments. mdpi.com

Antimicrobial Research

The amidine functional group is a key component in a variety of agents developed for their antimicrobial properties. nih.gov Consequently, derivatives of benzamidine (B55565) have been a subject of investigation for their potential to combat bacterial, fungal, and parasitic infections.

Antibacterial Activity Against Specific Bacterial Strains

The benzamidine and benzamide (B126) classes of compounds have been explored for their activity against both Gram-positive and Gram-negative bacteria. nih.govnih.govnanobioletters.com Research into bis-benzamidine derivatives has demonstrated potent activity against Gram-negative bacteria such as Acinetobacter baumannii and Escherichia coli, with reported Minimum Inhibitory Concentration (MIC) values as low as 0.25 mg/mL for A. baumannii. nih.gov Other studies on substituted benzamides have also confirmed activity against E. coli and the Gram-positive bacterium Bacillus subtilis, with some compounds showing MIC values of 3.12 µg/mL. nanobioletters.com The antibacterial effect of these molecules can be influenced by the nature and position of substituents on the benzene (B151609) ring. nih.gov

Table 1: Antibacterial Activity of Related Benzamidine and Benzamide Derivatives

| Compound Class | Bacterial Strain | MIC Value | Reference |

|---|---|---|---|

| Bis-benzamidine derivative | Acinetobacter baumannii | 0.25 mg/mL | nih.gov |

| Bis-benzamidine derivative | Escherichia coli | 1.0 mg/mL | nih.gov |

| Substituted Benzamide (Compound 5a) | Escherichia coli | 3.12 µg/mL | nanobioletters.com |

| Substituted Benzamide (Compound 5a) | Bacillus subtilis | 6.25 µg/mL | nanobioletters.com |

| Benzyl bromide (Related Precursor) | Staphylococcus aureus | 1 mg/mL | dovepress.com |

This table presents data for structurally related compounds to illustrate the antibacterial potential of the broader chemical class.

Antifungal Activity Investigations

Investigations into the antifungal properties of benzamidine-related structures have been conducted against various pathogenic fungi. dovepress.com The standard method for evaluating in vitro antifungal efficacy is the broth microdilution technique, which determines the MIC of a compound—the lowest concentration that inhibits visible fungal growth. dovepress.comnih.govmdpi.com

Studies on related synthetic compounds, such as benzyl bromides, have shown activity against clinically relevant yeasts. For example, certain derivatives have demonstrated inhibitory effects against Candida albicans and Candida krusei, with MIC values of 0.25 mg/mL and 0.5 mg/mL, respectively. dovepress.com These findings indicate that the core structures related to benzamidine are worthy of investigation for the development of new antifungal agents.

Table 2: Antifungal Activity of Structurally Related Compounds

| Compound Class | Fungal Strain | MIC Value | Reference |

|---|---|---|---|

| Benzyl bromide (Related Precursor) | Candida albicans | 0.25 mg/mL | dovepress.com |

This table presents data for compounds structurally related to the benzamidine scaffold to show the antifungal potential of the chemical class.

Antiparasitic Activity (e.g., Leishmania donovani)

Leishmania donovani is the protozoan parasite responsible for visceral leishmaniasis, one of the most severe forms of the disease. The development of new, effective treatments is a global health priority. For a compound to be considered a promising hit in the early stages of drug discovery for visceral leishmaniasis, it should ideally exhibit an IC₅₀ (half-maximal inhibitory concentration) value below 10 µM against the intracellular amastigote stage of the parasite. nih.gov Furthermore, a high degree of selectivity, with at least a 10-fold lower toxicity towards mammalian cells, is a critical criterion. nih.gov

While direct studies detailing the activity of this compound against L. donovani are limited in the available literature, the evaluation of related benzamide derivatives for anti-leishmanial properties confirms that this chemical scaffold is of interest in the search for new antiparasitic agents.

Anticancer Research

Research into the potential anticancer properties of this compound is a developing area. The following subsections detail the current state of investigation into its effects on cancer cells and related molecular targets.

In vitro Antiproliferative Effects in Cancer Cell Lines

Investigation of Microtubule Destabilization

Microtubules are a validated target for anticancer drugs, with agents that disrupt their dynamics being a cornerstone of chemotherapy. nih.gov These agents can be broadly categorized as microtubule-stabilizing or -destabilizing. nih.gov While some benzimidazole compounds are known to act as microtubule-destabilizing agents, there are no specific studies to date that have investigated or demonstrated the ability of this compound to destabilize microtubules. nih.govnih.gov Therefore, its potential role as a microtubule-targeting agent remains unelucidated.

Apoptosis Induction Studies

The induction of apoptosis, or programmed cell death, is a key mechanism for many anticancer therapies. Investigations into N-substituted benzamides, a class of compounds structurally related to benzamidines, have shown that they can induce apoptosis in cancer cells through pathways involving cytochrome c release and caspase activation. nih.govnih.gov However, specific studies dedicated to the apoptosis-inducing capabilities of this compound have not been reported in the available scientific literature. Consequently, it is unknown whether this compound can trigger apoptotic processes in cancer cells.

Neuropharmacological Studies

The exploration of novel compounds for the treatment of neurodegenerative diseases is an active field of research. The following section reviews the current standing of this compound in this context.

Potential in Alzheimer's Disease Drug Development

To date, there is no direct scientific evidence linking this compound to the development of drugs for Alzheimer's disease. Research into small molecules for Alzheimer's often targets enzymes like cholinesterases or processes such as amyloid-beta aggregation. nih.gov While various heterocyclic compounds are being investigated for these purposes, specific research on this compound in the context of Alzheimer's disease has not been published.

Antithrombotic Research and Coagulation Cascade Modulation

The coagulation cascade is a critical physiological process, and its modulation is key in the management of thrombotic disorders. Benzamidine and its derivatives have been recognized as inhibitors of serine proteases, which are crucial components of the coagulation cascade. drugbank.comnih.gov

Research on a synthetic benzamidine-type inhibitor, Nα-tosylglycyl-3-amidinophenylalanine methyl ester, has demonstrated its anticoagulant activity in vitro. nih.gov This compound was shown to inhibit thrombin and factor Xa, two key enzymes in the coagulation cascade. nih.gov The study highlighted that the stability and, consequently, the anticoagulant effect of this inhibitor varied across plasma from different species. nih.gov While these findings underscore the potential of the benzamidine scaffold in antithrombotic research, it is important to note that this study was not conducted on this compound. Therefore, the specific antithrombotic and coagulation-modulating effects of this compound remain to be investigated.

Drug Discovery and Development Considerations

The journey of a chemical compound from a laboratory curiosity to a potential therapeutic agent is a complex process guided by rigorous scientific evaluation. For this compound, while specific comprehensive studies are not widely available in the public domain, we can infer its potential trajectory in drug discovery by examining the broader class of benzamidine derivatives. This section will delve into the critical considerations for its development, including preclinical efficacy, cellular selectivity, and pharmacokinetic optimization, drawing upon established principles and findings from related compounds.

Preclinical efficacy studies are fundamental to establishing the therapeutic potential of a new chemical entity. For a compound like this compound, these studies would typically involve in vitro and in vivo models to assess its activity against specific biological targets. Benzamidine and its derivatives are well-recognized as competitive inhibitors of serine proteases, a large family of enzymes involved in a multitude of physiological and pathological processes. researchgate.net Key serine proteases that are often targeted in drug discovery include thrombin, trypsin, plasmin, and complement C1s. nih.govnih.gov

The inhibitory activity of substituted benzamidines is significantly influenced by the nature and position of the substituents on the benzene ring. nih.govnih.gov Quantitative structure-activity relationship (QSAR) studies on a series of benzamidines have shown that factors such as the hydrophobicity and electronic properties of the substituents play a crucial role in their binding affinity to different serine proteases. nih.govnih.gov For instance, the binding of benzamidines to plasmin and C1s is affected by both electron-donating properties and the hydrophobicity of the substituent. nih.gov In contrast, the interaction with thrombin is primarily influenced by the substituent's hydrophobicity. nih.gov

To illustrate the impact of substitutions on inhibitory potency, the following table presents hypothetical comparative data based on general findings for benzamidine derivatives.

| Target Enzyme | Benzamidine (Ki, µM) | Hypothetical Substituted Benzamidine (Ki, µM) |

| Trypsin | 18 | 5 |

| Thrombin | 250 | 80 |

| Plasmin | 3.5 | 1.2 |

Note: The data in this table is illustrative and not based on experimental results for this compound.

In vivo preclinical studies would typically involve animal models of diseases where serine proteases are implicated, such as thrombosis, inflammation, or cancer. The efficacy of this compound would be evaluated by assessing relevant biomarkers and clinical endpoints in these models.

A critical aspect of drug development is ensuring that a compound exhibits selectivity towards its intended target while minimizing interactions with other cellular components, known as off-target effects. For amidine-containing compounds, which are known to interact with various biological molecules, assessing cellular selectivity is paramount. nih.gov

The cellular uptake and distribution of benzamidine derivatives can be influenced by their physicochemical properties. The basic amidine group is typically protonated at physiological pH, which can affect its ability to cross cell membranes. nih.gov Studies on related compounds suggest that cellular uptake mechanisms can vary depending on the cell type and the specific properties of the molecule. nih.gov

Off-target effects are a significant concern in drug development as they can lead to unforeseen toxicities. Aromatic amidines have been reported to interact with various proteins and nucleic acids. nih.gov Therefore, comprehensive off-target profiling would be an essential step in the preclinical evaluation of this compound. This would involve screening the compound against a panel of receptors, enzymes, and ion channels to identify any unintended interactions.

The selectivity of benzamidine derivatives can be engineered by modifying their structure. For example, multivalent inhibitors, where multiple benzamidine units are linked together, have been shown to exhibit enhanced potency and, in some cases, improved selectivity for specific proteases. nih.gov The dimethoxy substitution in this compound could also influence its selectivity profile.

The following table provides a hypothetical selectivity profile for a benzamidine derivative to illustrate the importance of this parameter.

| Target | IC50 (nM) | Off-Target 1 | IC50 (nM) | Off-Target 2 | IC50 (nM) |

| Target Serine Protease | 50 | hERG Channel | >10,000 | Cytochrome P450 | >10,000 |

Note: This table presents a hypothetical desirable selectivity profile and does not represent actual data for this compound.

The pharmacokinetic profile of a drug candidate, which encompasses its absorption, distribution, metabolism, and excretion (ADME), is a key determinant of its clinical success. Optimizing these properties is a central goal in drug discovery. researchgate.net

The physicochemical properties of this compound, including its solubility, lipophilicity, and ionization state, will significantly impact its pharmacokinetic behavior. The hydrochloride salt form is generally used to improve the solubility and dissolution of basic compounds.

Studies on other drug candidates have shown that dimethoxy substitution on a phenyl ring can confer favorable pharmacokinetic properties, such as good metabolic stability and absorption. nih.gov The methoxy (B1213986) groups can block sites of potential metabolism, leading to a longer half-life and improved oral bioavailability. However, it is also important to investigate the potential for the formation of reactive metabolites. nih.gov

Strategies for optimizing the pharmacokinetic profile of a lead compound like this compound could include:

Chemical Modification: Introducing or modifying functional groups to improve metabolic stability and reduce clearance.

Prodrug Approaches: Designing inactive precursors that are converted to the active drug in the body, which can enhance absorption or targeted delivery.

Formulation Development: Utilizing advanced formulation techniques to improve solubility and bioavailability.

The table below illustrates key pharmacokinetic parameters that would be evaluated for this compound.

| Parameter | Description | Desired Value |

| Oral Bioavailability (%F) | The fraction of an orally administered dose that reaches systemic circulation. | >30% |

| Half-life (t1/2) | The time it takes for the plasma concentration of the drug to be reduced by half. | 8-12 hours for once or twice daily dosing |

| Clearance (CL) | The volume of plasma cleared of the drug per unit time. | Low to moderate |

| Volume of Distribution (Vd) | The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma. | Moderate |

Note: The desired values in this table are general guidelines and can vary depending on the therapeutic indication.

In-depth Analysis of this compound in Cellular and Molecular Biology

This article aims to provide a structured overview of the methodologies that would be employed to study the cellular and molecular biology of a compound like this compound, based on established scientific practices.

Cellular and Molecular Biology Studies

The investigation of a novel compound's biological activity involves a multi-faceted approach, starting from its effects on whole cells and progressing to its interaction with specific molecular pathways.

To determine the therapeutic potential and potential harm of a compound, researchers utilize various cell culture models. These in vitro systems allow for the controlled study of a compound's effect on cell viability, proliferation, and function. The choice of cell line is crucial and is typically guided by the intended therapeutic application of the compound. For instance, if a compound is being investigated as a potential anti-cancer agent, a panel of cancer cell lines relevant to the targeted malignancy would be used.

A standard approach to assess efficacy and toxicity involves treating these cell lines with a range of concentrations of the compound. The half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro, is a key parameter derived from these studies.

Table 1: Representative Cell Lines for Efficacy and Toxicity Studies

| Cell Line | Type | Typical Application in Drug Screening |

| HeLa | Human Cervical Cancer | General cancer research, cellular processes |

| A549 | Human Lung Carcinoma | Lung cancer research, respiratory diseases |

| MCF-7 | Human Breast Cancer | Breast cancer research, hormone-responsive cancers |

| HepG2 | Human Liver Cancer | Liver cancer research, drug metabolism and toxicity |

| PC-3 | Human Prostate Cancer | Prostate cancer research |

| HUVEC | Human Umbilical Vein Endothelial Cells | Angiogenesis studies, cardiovascular research |

| Fibroblasts | Connective Tissue Cells | Wound healing, toxicity to normal cells |

This table represents a hypothetical selection of cell lines that could be used to evaluate a new compound. Specific studies on 3,5-Dimethoxy-benzamidine (B1622462) hydrochloride using these cell lines are not currently documented in publicly available literature.

Once the effects of a compound on cell viability are established, the next step is to elucidate the underlying molecular mechanisms. Techniques like Western blotting and Reverse Transcription Polymerase Chain Reaction (RT-PCR) are fundamental in this phase of research.

Western Blotting: This technique allows for the detection and quantification of specific proteins within a cell lysate. For a compound like 3,5-Dimethoxy-benzamidine hydrochloride, researchers might investigate its effect on the expression levels of proteins involved in key cellular processes such as apoptosis (e.g., caspases, Bcl-2 family proteins), cell cycle regulation (e.g., cyclins, cyclin-dependent kinases), or specific signaling pathways that are hypothesized to be targets of the compound.

RT-PCR: This method is used to measure the amount of a specific RNA. By quantifying messenger RNA (mRNA) levels, scientists can infer the expression levels of the corresponding genes. For instance, if a compound is found to induce apoptosis, RT-PCR could be used to determine if it upregulates the transcription of pro-apoptotic genes.

Table 2: Potential Molecular Targets for Investigation

| Technique | Potential Target | Rationale for Investigation |

| Western Blot | Cleaved Caspase-3 | To determine if the compound induces apoptosis. |

| Western Blot | p53 | To assess involvement of this key tumor suppressor protein. |

| Western Blot | Akt, ERK | To investigate effects on major cell survival and proliferation signaling pathways. |

| RT-PCR | BAX, PUMA | To measure the transcriptional regulation of pro-apoptotic genes. |

| RT-PCR | Cyclin D1 | To assess effects on cell cycle progression at the transcriptional level. |

This table outlines potential molecular biology assays that could be performed. There is no specific data from such studies for this compound in the available literature.

Understanding where a compound accumulates within a cell can provide crucial insights into its mechanism of action. Techniques such as fluorescence microscopy are employed for this purpose. A fluorescent tag can be attached to the compound of interest, or its intrinsic fluorescence (if any) can be utilized. Alternatively, antibodies specific to the compound or its cellular targets can be used in conjunction with fluorescently labeled secondary antibodies (immunofluorescence).

By co-staining with fluorescent markers for specific organelles (e.g., DAPI for the nucleus, MitoTracker for mitochondria, or LysoTracker for lysosomes), the precise subcellular localization of the compound can be determined. This information can help to identify the cellular compartments and, by extension, the molecular targets with which the compound interacts. For example, accumulation in the nucleus might suggest an interaction with DNA or nuclear proteins, while localization to the mitochondria could imply an effect on cellular metabolism or apoptosis.

Currently, there are no published studies detailing the subcellular localization of this compound.

Structure Activity Relationship Sar Analysis

Influence of Dimethoxy Substitution Pattern on Biological Activity

The presence and position of methoxy (B1213986) groups on the benzamidine (B55565) ring are critical determinants of biological activity. The 3,5-dimethoxy substitution pattern, in particular, has been shown to influence the pharmacological profile of related compounds in several ways.

Research on benzamide (B126) derivatives as glucokinase activators has highlighted the importance of the 3,5-disubstitution pattern for activity. The optimization of a lead compound involved modifications at these positions to uncouple potency from hydrophobicity, leading to potent activators with good oral availability. In one study, a compound with a 3-hydroxy-1-methylethoxy and a 5-(4-(methylsulfonyl)phenoxy) substitution demonstrated robust glucose-lowering effects in diabetic models. While not a direct analysis of 3,5-dimethoxy-benzamidine (B1622462), this underscores the significance of the 3,5-positions in modulating the pharmacokinetic and pharmacodynamic properties of benzamide-type molecules.

In the context of WDR5 inhibitors, a compound featuring a 3,5-dimethoxybenzyl pharmacophore unit exhibited a high binding affinity. nih.gov This suggests that the 3,5-dimethoxy substitution can be a favorable feature for interacting with specific protein binding sites. The methoxy groups can act as hydrogen bond acceptors and influence the electronic properties and conformation of the molecule, thereby affecting its binding to a target. nih.gov

Furthermore, studies on N'-benzylidene-3,4-dimethoxybenzohydrazide derivatives have shown that the dimethoxy substitution is essential for their antimicrobial activity. acs.org Although the substitution pattern is different (3,4- versus 3,5-), it points to the general importance of methoxy groups in conferring biological activity to this class of compounds.

Impact of Benzamidine Core Modifications on Target Affinity and Selectivity

The benzamidine core is a key pharmacophore that mimics the side chain of arginine, allowing it to interact with the active sites of many enzymes, particularly serine proteases. acs.orgnih.gov Modifications to this core structure can have a profound impact on target affinity and selectivity.

The positively charged amidine group is crucial for binding to the negatively charged pockets of target proteins. In several studies on benzimidazole (B57391) derivatives, the incorporation of positively charged amidine moieties significantly improved biological activity through enhanced H-bonding and electrostatic interactions. This principle is directly applicable to 3,5-Dimethoxy-benzamidine hydrochloride, where the amidine group is expected to be the primary anchor to its biological targets.

Replacing the benzamidine moiety with other groups can drastically alter activity. For instance, in the development of SARS-CoV protease inhibitors, substituting the benzamide group with aliphatic groups of similar size led to inactive compounds. nih.gov This highlights the specific role of the benzamide/benzamidine structure in binding. Furthermore, inverting the amide bond in benzamide inhibitors to the corresponding anilides also resulted in a loss of activity, demonstrating the importance of the orientation of this functional group. nih.gov

The concept of multivalency, where multiple benzamidine units are linked together, has been shown to enhance inhibitory potency against enzymes like plasmin. nih.gov Increasing the valency and using shorter linkers improves inhibition by increasing the local concentration of the inhibitor near the enzyme. nih.gov This suggests that while the single benzamidine core of this compound is effective, modifications that create multivalent interactions could further enhance its potency.

Systematic Evaluation of Substituent Effects on Pharmacological Profiles

The pharmacological profile of benzamidine derivatives is highly sensitive to the nature and position of substituents on the phenyl ring. Systematic studies have revealed key trends that help in understanding the activity of this compound.

For antibacterial activity, quantitative structure-activity relationship (QSAR) studies on substituted benzamides have shown that topological descriptors and molecular connectivity indices can model their effectiveness. acs.org In a series of 3,5-diamino-piperidinyl triazines, the introduction of aromatic substituents with electron-withdrawing groups led to potent inhibitors. While this seems to contrast with the electron-donating nature of methoxy groups, it highlights that the optimal electronic properties are target-dependent.

The table below presents data on the inhibition of the serine protease acrosin by various substituted benzamidine derivatives, illustrating the impact of different substituents on potency. nih.gov

| Compound | Substituent | Inhibition Constant (Ki) in M |

|---|---|---|

| Benzamidine | None | 4.0 x 10-6 |

| alpha-(4-amidino-2,6-diiodophenoxy)-3-nitrotoluene | alpha-(2,6-diiodophenoxy)-3-nitrotoluene at position 4 | 4.5 x 10-8 |

This table is interactive. Click on the headers to sort the data.

Correlation of Structural Features with Enzyme Inhibition Potency

The potency of enzyme inhibition by benzamidine derivatives is directly correlated with specific structural features that govern their interaction with the enzyme's active site.

The primary structural feature of benzamidines responsible for their inhibition of serine proteases is the positively charged amidinium group, which forms a salt bridge with a conserved aspartate residue in the S1 pocket of these enzymes. The potency of this interaction can be modulated by substituents on the phenyl ring.

Studies on the inhibition of trypsin by para-substituted benzamidines revealed that the more polar the substituent, the less potent the inhibitor. srrjournals.com This is attributed to a bulk solvation effect, where more polar inhibitors are better stabilized in water. srrjournals.com The 3,5-dimethoxy groups in this compound, being electron-donating, would be expected to influence its polarity and, consequently, its inhibitory potency.

The size and shape of the substituents are also critical. In the inhibition of chitin (B13524) synthesis by 2,6-dimethoxy-N-(3-(4-substituted phenyl)isoxazol-5-yl)benzamide, hydrophobic substituents with an optimal size were favored for activity, while bulky substituents were detrimental. nih.gov This suggests that the methoxy groups in this compound must be of a suitable size to fit within the target enzyme's binding pocket without causing steric hindrance.

The table below shows the inhibitory activity of various benzamidine derivatives against several serine proteases, highlighting how structural variations lead to differences in potency. nih.gov

| Enzyme | Inhibitor | Key SAR Findings |

|---|---|---|

| Plasmin | Substituted Benzamidines | Inhibition affected by electron donation and hydrophobicity of the substituent. |

| Thrombin | Substituted Benzamidines | Inhibition affected only by the hydrophobicity of the substituent. |

| Trypsin | Substituted Benzamidines | Complex interaction dependent on molar refractivity and molecular weight. |

This table is interactive. Click on the headers to sort the data.

SAR in the Context of Specific Biological Targets (e.g., WDR5 WIN-site, COX enzymes)

The structure-activity relationship of benzamidine derivatives is highly target-specific. The structural requirements for inhibiting the WDR5 WIN-site are different from those for inhibiting COX enzymes.

WDR5 WIN-site: The WIN (WDR5 interaction) site of the WDR5 protein is a key target in cancer therapy. A potent WDR5 inhibitor was developed that incorporates a 3,5-dimethoxybenzyl P7 pharmacophore unit. nih.gov This inhibitor demonstrated high on-target potency, indicating that the 3,5-dimethoxy substitution pattern is well-tolerated and likely contributes favorably to binding within the S7 subsite of the WDR5 WIN-site. nih.gov The development of these inhibitors often involves a pharmacophore-based approach, where different units of the molecule are optimized to interact with specific subsites of the target. nih.gov

COX enzymes: Benzimidazole-based compounds are known to inhibit cyclooxygenase (COX) enzymes, which are involved in inflammation. nih.gov While direct SAR data for this compound as a COX inhibitor is limited, studies on related structures provide insights. The anti-inflammatory activity of benzimidazole derivatives is influenced by substitutions on the benzimidazole nucleus. For example, the introduction of an electron-donating methoxy substituent at the para position of a phenyl group in a thienopyrimidinone derivative decreased its affinity for COX-2. This suggests that the electronic properties of the substituents play a significant role in COX inhibition.

The table below summarizes the SAR of benzamidine and related analogs for WDR5 and COX enzyme inhibition.

| Target | Compound Class | Key SAR Findings |

|---|---|---|

| WDR5 WIN-site | Benzamide/Benzamidine Derivatives | A 3,5-dimethoxybenzyl unit is a favorable pharmacophore for the P7 position, contributing to high binding affinity. nih.gov |

| COX-2 | Thienopyrimidinone Derivatives | An electron-donating methoxy group at the para position of a phenyl substituent decreased affinity for COX-2. |

This table is interactive. Click on the headers to sort the data.

Future Research Directions and Translational Perspectives

Development of Next-Generation Benzamidine-Based Therapeutics

The development of new drugs is a complex process that often takes over a decade and requires substantial financial investment. nih.gov The benzamidine (B55565) core, found in pharmaceuticals like the anticoagulant dabigatran, serves as a validated starting point for creating new therapeutic agents. wikipedia.org Future research will likely focus on designing novel benzamidine analogs with improved efficacy, selectivity, and pharmacokinetic properties.

One promising approach involves the synthesis of new derivatives by introducing different chemical groups to the core benzamidine structure. For example, studies on novel imino bases of benzamidine have demonstrated significant antimicrobial activity against pathogens that cause periodontal disease. mdpi.comnih.gov Researchers have successfully synthesized and characterized these new analogs, showing their potential as effective and safe inhibitors for periodontitis treatment. mdpi.comresearchgate.net This suggests that derivatives of 3,5-Dimethoxy-benzamidine (B1622462) hydrochloride could be developed as targeted antimicrobial agents.

Another avenue of development is the creation of benzimidazole-based analogs as potential inhibitors of tubulin polymerization, a key target in cancer chemotherapy. nih.gov The benzimidazole (B57391) scaffold is considered a privileged heterocyclic system in the development of potent therapeutic agents. nih.gov By exploring innovative synthetic strategies, researchers aim to generate analogs with enhanced cytotoxic profiles against cancer cells, contributing to the discovery of next-generation anticancer drugs. nih.gov

Exploration of Novel Therapeutic Areas

The versatility of the benzamidine scaffold allows for its exploration in a wide range of diseases beyond its traditional use as a protease inhibitor. The fundamental mechanism of many benzamidine derivatives involves inhibiting enzymes, which opens up numerous possibilities for new therapeutic applications. drugbank.com

Antimicrobial and Antifungal Agents: Imines and benzamidines have recently gained attention for their antimicrobial and antifungal properties. mdpi.com Research has shown that novel benzamidine analogues can inhibit the growth of various bacteria, including P. gingivalis, E. coli, and S. aureus. mdpi.com This suggests a potential role for compounds like 3,5-Dimethoxy-benzamidine hydrochloride in treating bacterial infections, including complex polymicrobial diseases like periodontitis. mdpi.comnih.gov

Oncology: The benzimidazole scaffold, related to benzamidine, is a key area of research for developing new anticancer agents that act as tubulin polymerization inhibitors. nih.gov Furthermore, certain benzamide (B126) derivatives have been shown to inhibit the ABCG2 transporter, a protein that can cause multidrug resistance in cancer cells, thereby restoring the effectiveness of chemotherapeutic drugs. mdpi.com This points to a potential application for this compound in combination cancer therapies.

Inflammatory Conditions: Benzamidine itself is used to treat painful inflammatory conditions of the mouth, such as gingivitis. drugbank.com Its mechanism involves the inhibition of pro-inflammatory cytokines, reducing the inflammatory response. patsnap.com Future research could explore the anti-inflammatory potential of this compound in a broader range of inflammatory disorders.

Advanced Preclinical Models and In Vivo Research

Translating promising in vitro results into successful clinical outcomes requires robust preclinical testing. The development of new drugs relies on a combination of in vitro (laboratory-based) and in vivo (animal-based) models to assess safety and efficacy before human trials. itmedicalteam.pl

Recent advancements in preclinical models offer more accurate and predictive tools for drug development. nih.gov These include:

Organ-on-a-Chip Technology: These microfluidic devices contain living cells that replicate the structure and function of specific human organs. itmedicalteam.plnih.gov They provide a more physiologically relevant environment to test drug efficacy and toxicity compared to traditional 2D cell cultures. nih.gov

3D Cell Culture Models: Three-dimensional models like spheroids and organoids better mimic the complex cell-cell interactions and microenvironment of human tissues, offering significant advantages over 2D cultures in predicting drug responses. nih.gov

Genetically Modified Animal Models: The use of "humanized mice" and other genetically engineered models allows for a more accurate representation of human diseases and immune responses in an in vivo setting. itmedicalteam.plnih.gov These models are crucial for studying the efficacy of new compounds in a living biological system. youtube.com

For a compound like this compound, these advanced models would be invaluable for assessing its activity, determining its mechanism of action in a complex biological context, and predicting its potential effects in humans with greater accuracy, thus improving the chances of success in subsequent clinical trials. technologynetworks.com

Addressing Challenges in Drug Development (e.g., bioavailability)

A significant hurdle in drug development is ensuring that the active pharmaceutical ingredient can be effectively absorbed by the body and reach its target site—a property known as bioavailability. bioanalyticalresearch.combioanalyticalresearch.com Many new chemical entities suffer from poor water solubility, which directly impacts their bioavailability. bioanalyticalresearch.com

Several strategies are employed to overcome these challenges:

Solubility Enhancement Techniques: Methods such as reducing the particle size of the drug (micronization or nanonization), creating solid dispersions (dispersing the drug in an inert carrier), and using solubilizers can improve the dissolution rate and, consequently, the bioavailability of poorly soluble compounds. bioanalyticalresearch.combioanalyticalresearch.com

Advanced Formulation Strategies: Converting a drug from its stable crystalline form to a higher-energy amorphous form can increase its solubility. bioanalyticalresearch.com Additionally, novel drug delivery systems, such as sublingual thin films or enteric-coated tablets, are being developed to maximize bioavailability while minimizing side effects. bionxt.com

Understanding Physicochemical and Biological Factors: A drug's bioavailability is influenced by its chemical properties and physiological factors like the pH of the gastrointestinal tract and the presence of drug transporters. bioanalyticalresearch.comdrug-dev.com A thorough understanding of these interdependencies is crucial for designing effective drug formulations. drug-dev.com

For this compound, a key part of its development program will involve detailed studies of its physicochemical properties and the application of modern formulation techniques to ensure optimal delivery and therapeutic effect.

Q & A

Q. What are the optimal synthesis protocols for 3,5-dimethoxy-benzamidine hydrochloride, and how can purity be validated?